Angiopeptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

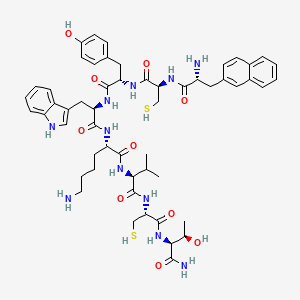

Angiopeptin is a synthetic cyclic octapeptide analogue of somatostatin. It is known for its potent inhibitory effects on growth hormone release and insulin-like growth factor-1 (IGF-1) production. This compound has been extensively studied for its therapeutic potential in treating various vascular diseases, including its ability to inhibit myointimal proliferation in vascular injury models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiopeptin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process ensures high purity and yield, making it suitable for therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Angiopeptin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for maintaining its cyclic structure.

Reduction: Reduction reactions can break disulfide bonds, leading to linearization of the peptide.

Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Cyclic this compound with disulfide bonds.

Reduction: Linearized this compound.

Substitution: Modified this compound with altered amino acid residues.

Scientific Research Applications

Angiopeptin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Medicine: Explored for its therapeutic potential in treating acromegaly, secreting gastrointestinal tumors, and preventing restenosis after angioplasty

Industry: Utilized in the development of peptide-based therapeutics and drug delivery systems.

Mechanism of Action

Angiopeptin exerts its effects by binding to somatostatin receptors, particularly sst2 and sst5 receptors. This binding inhibits the release of growth hormone and IGF-1, leading to reduced cellular proliferation and migration. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the stimulation of extracellular acidification . These actions contribute to its therapeutic effects in vascular diseases and tumor growth inhibition .

Comparison with Similar Compounds

Angiopeptin is unique among somatostatin analogues due to its cyclic structure and specific receptor binding profile. Similar compounds include:

Lanreotide: Another somatostatin analogue used for treating acromegaly and neuroendocrine tumors.

Octreotide: A synthetic octapeptide with similar inhibitory effects on growth hormone release.

Pasireotide: A multireceptor-targeted somatostatin analogue with broader receptor binding affinity.

This compound stands out due to its potent inhibitory effects on myointimal proliferation and its potential for preventing restenosis after vascular injury .

Properties

Molecular Formula |

C54H71N11O10S2 |

|---|---|

Molecular Weight |

1098.3 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C54H71N11O10S2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |

InChI Key |

UGVPPRZHXAMSJP-SCTWWAJVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)

![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)

![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)

![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)

![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)

![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)